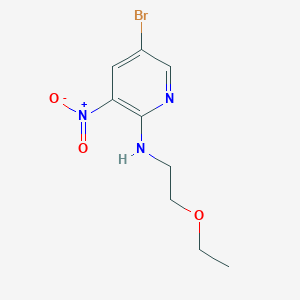

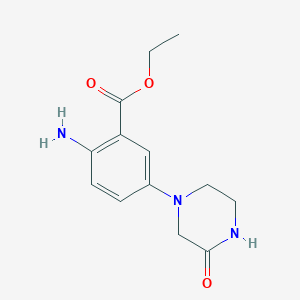

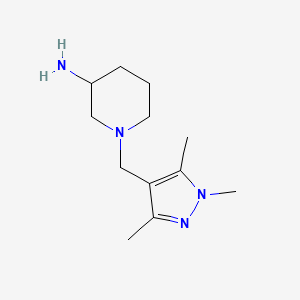

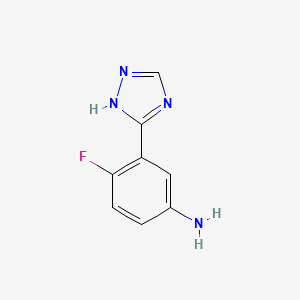

4-Fluor-3-(1H-1,2,4-Triazol-3-yl)anilin

Übersicht

Beschreibung

“4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline” is a compound that contains a triazole ring, which is a significant heterocycle that exhibits broad biological activities . It is used in the preparation of N-(pyrimidinylaminophenyl) sulfonamides as ZAP-70 inhibitors .

Synthesis Analysis

The synthesis of triazole compounds, including “4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline”, has attracted much attention due to their broad biological activities . A series of 1,2,4-triazole derivatives have been synthesized and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline” can be analyzed using various methods. For instance, each target molecule can be modeled in silico, and energy minimization can be performed using the steepest descent method, Gasteiger-Hückel charges, a dielectric constant of 80, and the Tripos force field .Chemical Reactions Analysis

The chemical reactions involving “4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline” can be complex. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline” can be determined through various methods. For instance, its melting point is 102 °C and boiling point is 395℃ .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Der Triazolring, der in 4-Fluor-3-(1H-1,2,4-Triazol-3-yl)anilin vorhanden ist, ist für seine Antitumoreigenschaften bekannt. Forscher haben verschiedene 1,2,4-Triazolderivate synthetisiert und gegen verschiedene Krebszelllinien evaluiert. Beispielsweise haben bestimmte Derivate eine vielversprechende zytotoxische Aktivität gegen die Hela-Zelllinie gezeigt, was auf eine mögliche Verwendung in der Krebstherapie hindeutet .

Antimicrobial Properties

Verbindungen, die die Triazol-Einheit enthalten, sollen ein breites antimikrobielles Wirkungsspektrum aufweisen. Dazu gehören antibakterielle, antimykotische und antivirale Wirkungen. Beispielsweise sind Triazolderivate wie Fluconazol und Itraconazol bekannte Antimykotika, die in klinischen Anwendungen eingesetzt werden .

Antituberkulosemittel

Die strukturelle Einzigartigkeit des Triazolrings macht ihn zu einem wertvollen Bestandteil bei der Entwicklung von Antituberkulosemitteln. Studien haben gezeigt, dass Triazol-haltige Verbindungen gegen Tuberkulose wirksam sein können, die nach wie vor eine bedeutende globale Gesundheitsherausforderung darstellt .

Anti-HIV-Medikamente

Die Triazol-Kernstruktur wurde bei der Synthese von Anti-HIV-Medikamenten verwendet. Diese Verbindungen können mit HIV-Enzymen interagieren und die Replikation des Virus hemmen. Ein Beispiel für ein solches Medikament ist Ribavirin, das zur Behandlung von Hepatitis C sowie HIV eingesetzt wird .

Antimalaria-Aktivität

Triazolderivate wurden auch auf ihre antimalaria-Eigenschaften untersucht. Die Fähigkeit dieser Verbindungen, in den Lebenszyklus des Malariaparasiten einzugreifen, macht sie zu Kandidaten für die Entwicklung neuer Antimalaria-Medikamente .

Agrochemische Anwendungen

Über Pharmazeutika hinaus haben Triazolverbindungen Anwendungen in der Agrochemie gefunden. Sie können als Wachstumsregulatoren, Fungizide oder Herbizide wirken und zum Schutz von Nutzpflanzen beitragen und die landwirtschaftliche Produktivität verbessern .

Materialchemie

Im Bereich der Materialwissenschaften werden Triazolderivate zur Verbesserung der Eigenschaften von Materialien verwendet. Ihre Einarbeitung in Polymere kann beispielsweise zur Entwicklung von Materialien mit verbesserter thermischer Stabilität und mechanischer Festigkeit führen .

Analgetische und entzündungshemmende Anwendungen

Schließlich machen die analgetischen und entzündungshemmenden Wirkungen von Triazolderivaten sie für die Aufnahme in Medikamente geeignet, die Schmerzen lindern und Entzündungen reduzieren. Dies ist auf ihre Interaktion mit biologischen Wegen zurückzuführen, die Schmerzen und Entzündungsreaktionen vermitteln .

Wirkmechanismus

Zukünftige Richtungen

The future directions for “4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline” could involve further exploration of its biological activities and potential applications in various fields such as medicinal chemistry. The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Biochemische Analyse

Biochemical Properties

4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline, have been reported to inhibit enzymes such as kinases and lysine-specific demethylase 1 . These interactions are crucial for the compound’s biological activities, including its potential as an anticancer and antiviral agent.

Cellular Effects

4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . Additionally, 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline may modulate gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes. For instance, the inhibition of kinases by 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline can result in the disruption of cell signaling pathways, ultimately affecting cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline in in vitro or in vivo studies may result in cumulative effects on cellular function.

Dosage Effects in Animal Models

The effects of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting the growth of cancer cells or reducing viral replication. At high doses, 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline may cause toxic or adverse effects, including damage to healthy cells and tissues . It is important to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing its potential toxicity.

Metabolic Pathways

4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities . The effects of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline on metabolic flux and metabolite levels are important considerations in understanding its overall biochemical properties.

Transport and Distribution

The transport and distribution of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . The distribution of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline can affect its accumulation and activity in target cells and tissues.

Subcellular Localization

The subcellular localization of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline can influence its interactions with biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

4-fluoro-3-(1H-1,2,4-triazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-7-2-1-5(10)3-6(7)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMKFTXMJOONOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C2=NC=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

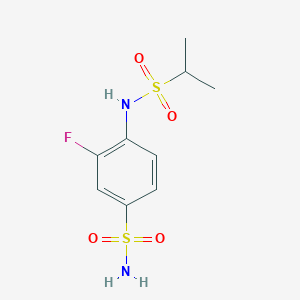

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

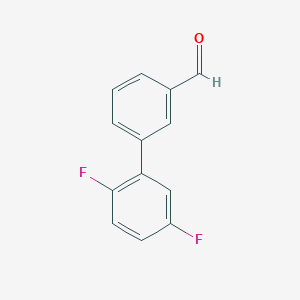

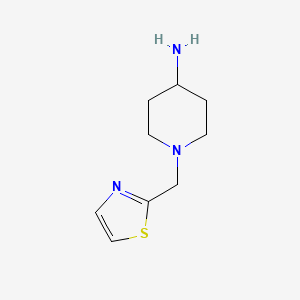

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)

![4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde](/img/structure/B1444924.png)

![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)

![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)

![2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1444935.png)